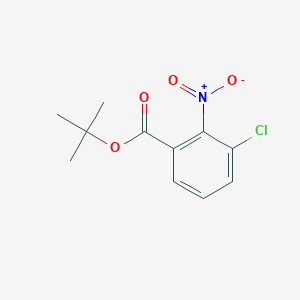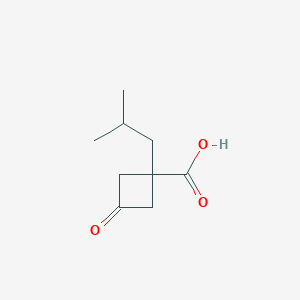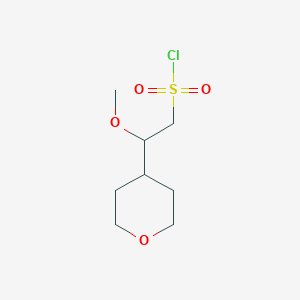
tert-butyl 3-chloro-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-chloro-2-nitrobenzoate (TBCNB) is an organic compound with a wide range of applications in the field of chemistry. This compound is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals and other organic molecules. Its structure consists of a tert-butyl group attached to a nitrobenzoate group. The nitrobenzoate group is further attached to a 3-chloro-2-nitrobenzoate group. It is a colorless solid at room temperature, with a melting point of 66-68 °C. The compound is soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide.
Wirkmechanismus
The mechanism of action of tert-butyl 3-chloro-2-nitrobenzoate is not well understood. However, it is believed that the compound acts as a proton donor and electron acceptor, which can lead to the formation of reactive intermediates that can react with other molecules. This can lead to the formation of new compounds, such as pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-chloro-2-nitrobenzoate are not well understood. However, the compound has been shown to have antifungal and antiviral activity, as well as anti-inflammatory and anti-cancer activity. It has also been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-chloro-2-nitrobenzoate has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and a wide range of solubility in polar solvents. It can also be synthesized through several methods, which makes it a versatile intermediate for the synthesis of various compounds. However, the compound is also toxic and must be handled with care. It should also be noted that the mechanism of action of tert-butyl 3-chloro-2-nitrobenzoate is not well understood and further research is needed to understand its effects.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 3-chloro-2-nitrobenzoate. These include further research on the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of the compound in pharmaceutical synthesis, as well as its potential use in other fields such as agriculture and biotechnology. Finally, further research is needed to explore the potential toxicity of the compound and to develop methods to reduce its toxicity.
Synthesemethoden
Tert-butyl 3-chloro-2-nitrobenzoate can be synthesized through several methods, including the Williamson ether synthesis and the Curtius rearrangement. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion to form an ether. In the Curtius rearrangement, an acyl chloride is reacted with an amine to form an isocyanate. Both methods are commonly used to synthesize tert-butyl 3-chloro-2-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-chloro-2-nitrobenzoate is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of other organic compounds, and the study of the mechanism of action of drugs. The compound has been used in the synthesis of a variety of drugs, including antifungal agents, antiviral agents, anti-inflammatory agents, and anti-cancer agents. It has also been used in the study of the mechanism of action of drugs, such as the mechanism of action of the anti-cancer drug paclitaxel.
Eigenschaften
IUPAC Name |
tert-butyl 3-chloro-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-5-4-6-8(12)9(7)13(15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBOVTCEZQREJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-chloro-2-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol](/img/structure/B6599631.png)
![2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B6599635.png)


![4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid](/img/structure/B6599671.png)
![(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B6599676.png)
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)

![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)

![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)
![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis](/img/structure/B6599738.png)